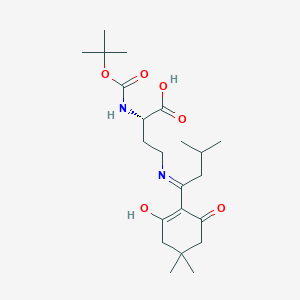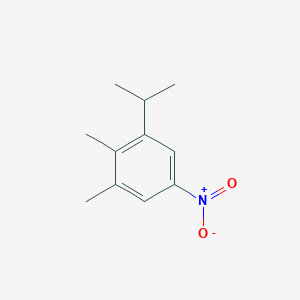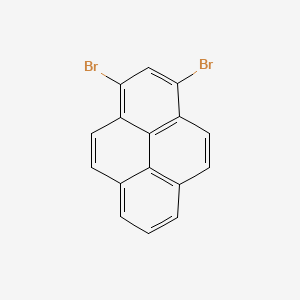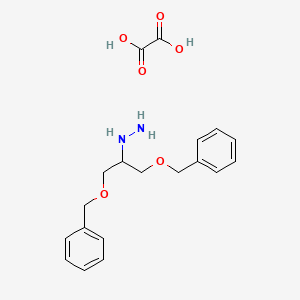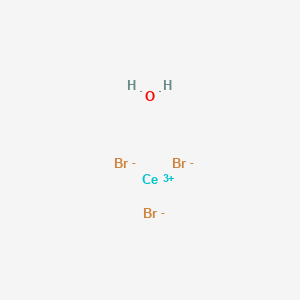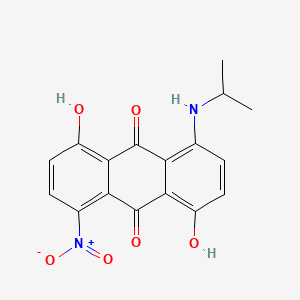
4-(Azetidin-3-yl)-n,n-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)-n,n-dimethylaniline is a chemical compound that features an azetidine ring attached to a dimethylaniline moiety Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and chemical significance
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-n,n-dimethylaniline typically involves the formation of the azetidine ring followed by its attachment to the dimethylaniline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield the target compound .
Industrial Production Methods: Industrial production of this compound may employ green and cost-effective synthetic methods. For instance, using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors, can yield important intermediates for further scale-up production .
化学反应分析
Types of Reactions: 4-(Azetidin-3-yl)-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the dimethylaniline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring or the aromatic ring of the dimethylaniline group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
科学研究应用
4-(Azetidin-3-yl)-n,n-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
作用机制
The mechanism of action of 4-(Azetidin-3-yl)-n,n-dimethylaniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylaniline moiety can further enhance these interactions, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Azetidine: A four-membered nitrogen-containing heterocycle with various biological activities.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical applications.
Uniqueness: 4-(Azetidin-3-yl)-n,n-dimethylaniline is unique due to the combination of the azetidine ring and the dimethylaniline moiety.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,7-8H2,1-2H3 |
InChI 键 |
JPKYHKHVRPQHDV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


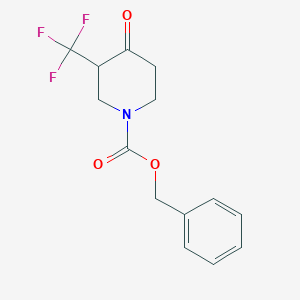

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)
